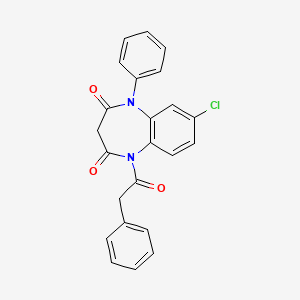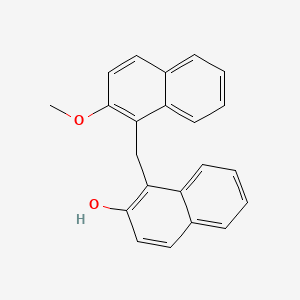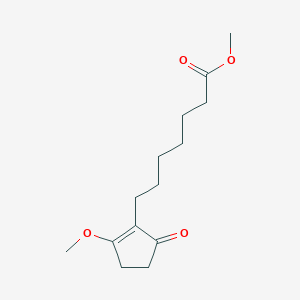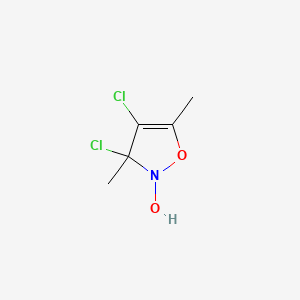
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the oxazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloro-3,5-dimethyl-2-nitropropene with a suitable nucleophile, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while substitution reactions can produce various substituted oxazoles.
科学的研究の応用
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
3,5-Dimethyl-1,2-oxazole: Lacks the chlorine atoms, leading to different chemical properties.
2,4-Dichloro-3,5-dimethylpyrrole: Similar structure but with a pyrrole ring instead of an oxazole ring.
特性
CAS番号 |
26346-78-1 |
|---|---|
分子式 |
C5H7Cl2NO2 |
分子量 |
184.02 g/mol |
IUPAC名 |
3,4-dichloro-2-hydroxy-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3-4(6)5(2,7)8(9)10-3/h9H,1-2H3 |
InChIキー |
XIGYJTTWJHROAW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N(O1)O)(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



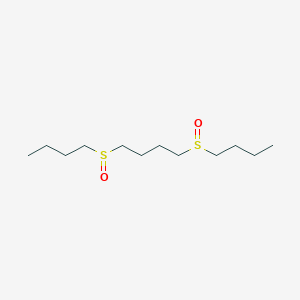
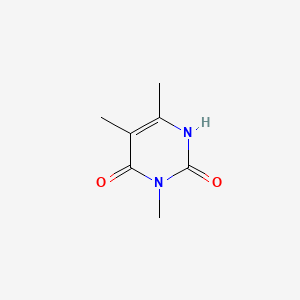
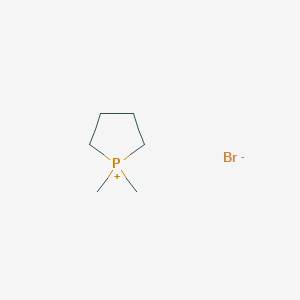
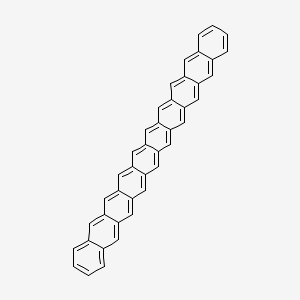
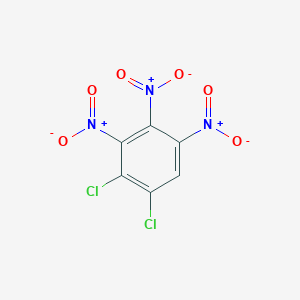
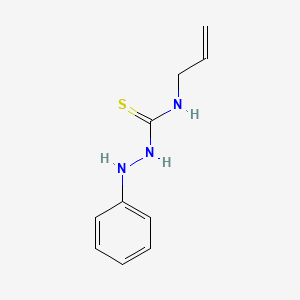
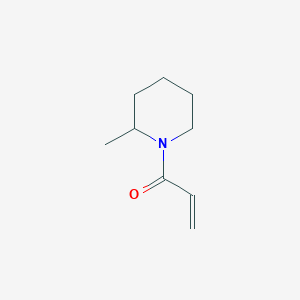
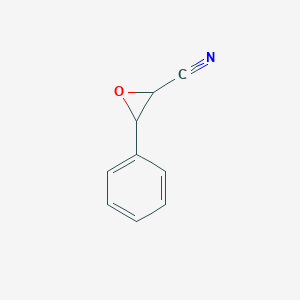
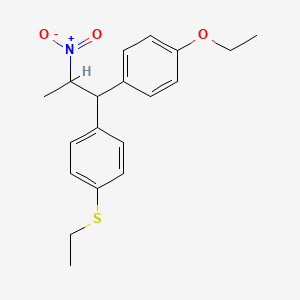
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
